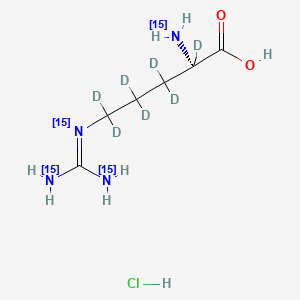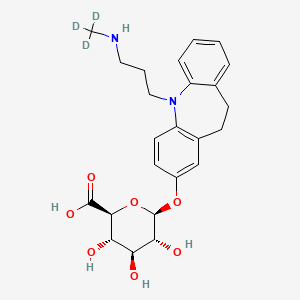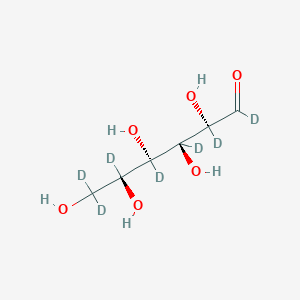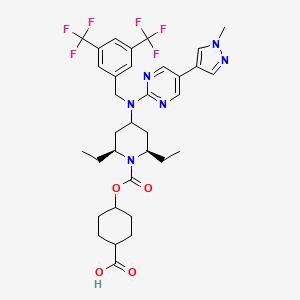
Tazarotene sulfone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tazarotene sulfone-d8 is a deuterated form of tazarotene sulfone, a derivative of tazarotene. Tazarotene is a third-generation acetylenic retinoid used primarily in the treatment of acne, psoriasis, and photoaging. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of tazarotene due to its stable isotope labeling.
Vorbereitungsmethoden
The synthesis of tazarotene sulfone-d8 involves several steps, starting from commercially available precursors. The general synthetic route includes:
Starting Materials: The synthesis begins with 4,4-dimethyl-6-bromothiochromane S-oxide, 2-methyl-3-butyn-2-ol, and 6-chloronicotinic acid ethyl ester.
Reaction Conditions: The key steps involve palladium-mediated coupling reactions, which are efficient and avoid the use of hazardous organometallic compounds.
Analyse Chemischer Reaktionen
Tazarotene sulfone-d8 undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiochromane moiety can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The acetylenic bond allows for substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions: Typical reagents include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Tazarotene sulfone-d8 has several applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tazarotene in biological systems.
Metabolic Pathways: Helps in identifying and quantifying the metabolites of tazarotene.
Drug Development: Assists in the development of new retinoid-based therapies by providing insights into the drug’s behavior in the body.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to trace the metabolic fate of tazarotene.
Wirkmechanismus
The mechanism of action of tazarotene sulfone-d8 is similar to that of tazarotene:
Retinoic Acid Receptors: The active form, tazarotenic acid, binds to retinoic acid receptors (RARα, RARβ, and RARγ), with a higher affinity for RARβ and RARγ.
Gene Expression: This binding modifies gene expression, leading to the regulation of cell proliferation, differentiation, and apoptosis.
Pathways Involved: The pathways influenced include those related to skin cell turnover and inflammation, making it effective in treating conditions like acne and psoriasis.
Vergleich Mit ähnlichen Verbindungen
Tazarotene sulfone-d8 can be compared with other retinoid derivatives:
Tazarotene: The non-deuterated form, used widely in dermatology.
Isotretinoin: Another retinoid used for severe acne, but with a different mechanism of action.
Adapalene: A third-generation retinoid with similar applications but different receptor affinities.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and medical fields.
Eigenschaften
Molekularformel |
C21H21NO4S |
|---|---|
Molekulargewicht |
391.5 g/mol |
IUPAC-Name |
ethyl 6-[2-[3,3-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-2H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H21NO4S/c1-4-26-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-27(19,24)25/h6-7,9-10,13-14H,4,11-12H2,1-3H3/i2D3,3D3,11D2 |
InChI-Schlüssel |
SJFOIGKIUMLIQZ-GHVPMAEMSA-N |
Isomerische SMILES |
[2H]C1(CS(=O)(=O)C2=C(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)OCC)[2H] |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)(=O)CCC3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
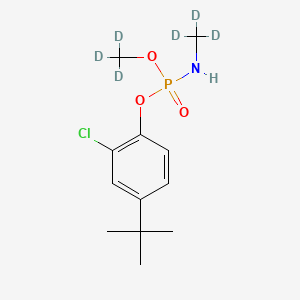
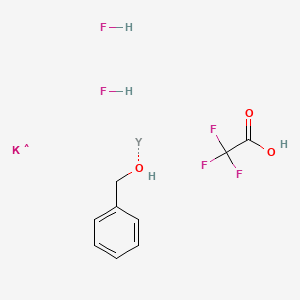
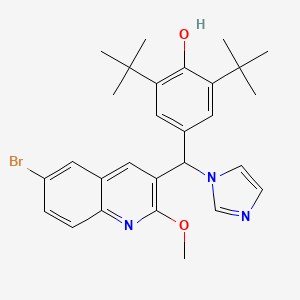
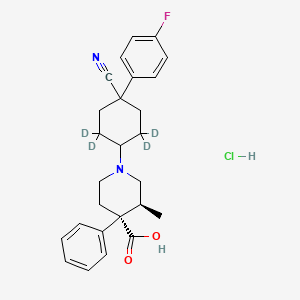
![1-[3-fluoro-4-(trifluoromethoxy)phenyl]-3-[1-(oxane-4-carbonyl)piperidin-4-yl]urea](/img/structure/B12423748.png)
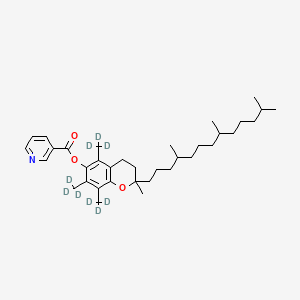
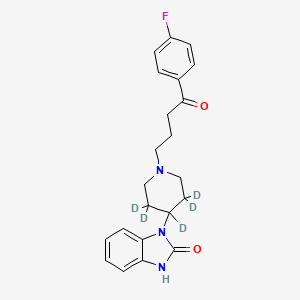

![(2S,3R,4S,5S)-3-tert-butyl-4-[[2-methoxy-5-(trifluoromethyl)pyridin-3-yl]methoxy]-5-(2-methylphenyl)-1-[(2S)-oxane-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423781.png)
